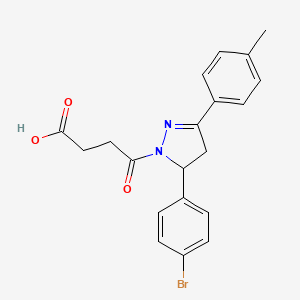

4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a pyrazoline core substituted with a 4-bromophenyl group (electron-withdrawing) and a p-tolyl group (electron-donating methyl), linked to a 4-oxobutanoic acid moiety. Its synthesis typically involves condensation reactions of chalcones with hydrazine derivatives, followed by purification via chromatography .

Properties

IUPAC Name |

4-[3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKURMXBCDCHRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common method is the reaction of 4-bromophenyl hydrazine with p-tolyl hydrazine in the presence of a suitable catalyst, followed by cyclization to form the pyrazolyl ring. Subsequent steps may include oxidation and esterification to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the pyrazolyl group to a pyrazolone derivative.

Reduction: : Reduction of the pyrazolyl ring to form a pyrazoline derivative.

Substitution: : Replacement of the bromine atom in the phenyl ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of pyrazolone derivatives.

Reduction: : Formation of pyrazoline derivatives.

Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

Halogen-Substituted Derivatives

- DQP-1105 (4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid): Differs in the quinoline substituent (6-methyl-2-oxo-4-phenyl vs. p-tolyl). Exhibits NMDA receptor antagonism with preference for GluN2C/2D subunits, suggesting substituent-dependent subunit selectivity . The quinoline group enhances π-π stacking interactions, while the methyl group in p-tolyl may reduce steric hindrance compared to bulkier substituents.

- Compound 25 (4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid): Replaces p-tolyl with a 4-chlorophenyl-quinoline hybrid. Lower synthesis yield (27%) compared to the target compound, possibly due to increased steric bulk from chlorine .

Aryl Group Modifications

- Compound 22 (4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid): Features a 4-chlorophenyl group instead of p-tolyl. Chlorine’s electronegativity may enhance binding affinity to hydrophobic pockets but reduce solubility compared to methyl .

- Compound 12d (4-(5-(4-Bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid): Incorporates a 6-chloro-quinoline moiety. Synthesized via succinic anhydride coupling, yielding 65.6% , suggesting that chloro substituents may improve reaction efficiency.

Physicochemical and Structural Properties

Crystallinity and Dihedral Angles

- Pyrazole derivatives with fluorophenyl groups (e.g., Compound 2 in ) exhibit dihedral angles of 5.3° between pyrazole and aryl rings, influencing conformational stability .

Isostructural Comparisons

- The target compound’s p-tolyl group (methyl: 2.0 Å) may adopt similar isostructurality .

NMDA Receptor Antagonism

- DQP-1105 shows preferential inhibition of extrasynaptic NMDA receptors, minimizing neurotoxic side effects . The target compound’s p-tolyl group may enhance blood-brain barrier penetration due to increased lipophilicity compared to quinoline derivatives.

Anticancer Activity

Data Tables

Table 1: Key Properties of Selected Pyrazoline Derivatives

Biological Activity

The compound 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid , also referred to as DQP-1105 , is a member of the pyrazole family, which has garnered attention for its potential pharmacological properties. This article reviews the biological activity of DQP-1105, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DQP-1105 has the molecular formula and features a complex structure that includes a pyrazole ring and an oxobutanoic acid moiety. The presence of bromine and tolyl groups contributes to its unique chemical properties, influencing its biological interactions.

DQP-1105 acts primarily as a selective antagonist for NMDA receptors, particularly targeting GluN2C and GluN2D subunits. Research indicates that it exhibits approximately 50-fold selectivity over other NMDA receptor subtypes such as GluN2A and GluN2B. This selectivity is crucial in understanding its potential therapeutic applications in neurological conditions like Parkinson's disease and schizophrenia .

Biological Activities

- Antagonistic Activity : DQP-1105 has been shown to inhibit NMDA receptor activity, which is significant in the context of excitotoxicity associated with neurodegenerative diseases.

- Antileishmanial Effects : Preliminary studies suggest that pyrazole derivatives, including DQP-1105, exhibit antileishmanial properties by inhibiting specific enzymes in Leishmania parasites.

- Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Table 1: Summary of Biological Activities

Case Study: NMDA Receptor Selectivity

In a detailed study, DQP-1105 was evaluated for its selectivity among NMDA receptor subtypes. The results demonstrated that the compound could effectively inhibit GluN2C/D receptors while sparing GluN2A/B receptors, which is critical for minimizing side effects associated with broader NMDA antagonism. This specificity could lead to improved therapeutic strategies for conditions like schizophrenia, where modulation of glutamatergic signaling is essential .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(5-(4-bromophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid and its analogs?

The compound is synthesized via a multi-step protocol involving cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazoline core, followed by functionalization of the oxobutanoic acid moiety. Key steps include:

- General Procedure G : Reaction of intermediates (e.g., quinolinone derivatives) with substituted hydrazines under reflux in ethanol or methanol .

- Purification : Flash chromatography (e.g., 10% methanol in dichloromethane) and recrystallization to achieve >95% purity .

- Yield Optimization : Yields range from 22% to 86%, influenced by substituent steric/electronic effects and solvent polarity .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- 1H/13C NMR : Assignments of pyrazoline protons (δ 3.1–4.2 ppm for dihydropyrazole CH2), aromatic protons (δ 7.0–8.0 ppm), and oxobutanoic acid carbonyl (δ 170–175 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) match theoretical masses within 5 ppm error .

- HPLC : Purity >94% confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for NMDA receptor antagonism in analogs of this compound?

- Pharmacophore Modeling : Key features include the pyrazoline core, bromophenyl group (hydrophobic pocket interaction), and oxobutanoic acid (hydrogen bonding). Substitutions at the p-tolyl group modulate potency .

- In Vitro Assays : NMDA receptor inhibition is evaluated via electrophysiological recordings in HEK293 cells expressing GluN1/GluN2B subunits. IC50 values correlate with electron-withdrawing substituents (e.g., 4-bromo enhances activity vs. 4-chloro) .

- Data Analysis : Contradictions in activity (e.g., lower potency despite high purity) are resolved by assessing conformational flexibility via molecular dynamics simulations .

Q. How can discrepancies in synthetic yields between analogs be systematically addressed?

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation to identify side reactions (e.g., hydrolysis of the oxobutanoic ester).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents, while methanol enhances cyclization rates .

- Stoichiometric Adjustments : Excess hydrazine (1.5 eq.) compensates for steric hindrance in analogs with ortho-substituted aryl groups .

Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS; calculate half-life (t1/2) and intrinsic clearance (Clint) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.

- Data Interpretation : Low metabolic stability (t1/2 < 30 min) suggests need for prodrug strategies or structural modifications (e.g., fluorination of the p-tolyl group) .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize electron-deficient aryl groups for higher yields.

- Biological Studies : Combine in silico docking with mutagenesis to validate NMDA receptor binding sites.

- Data Reproducibility : Report solvent purity, chromatography gradients, and NMR acquisition parameters to mitigate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.